二环霉素苯甲酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Bicyclomycin benzoate is an antibiotic that exhibits activity against a broad spectrum of Gram-negative bacteria and against the Gram-positive bacterium . It is a polar metabolite first isolated from Streptomyces sapporonensis .

Molecular Structure Analysis

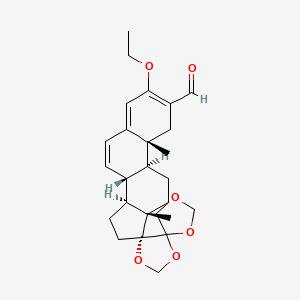

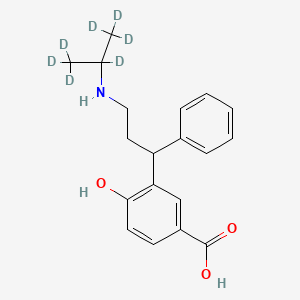

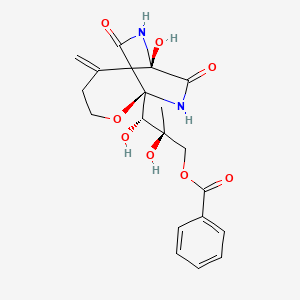

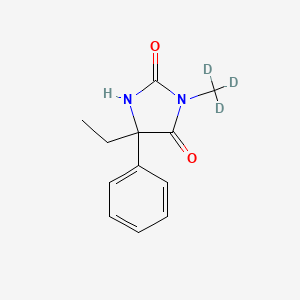

The molecular structure of Bicyclomycin benzoate has been elucidated by X-ray diffraction analysis . It crystallizes from aqueous solution in two forms, an orthorhombic and a monoclinic system . The molecular formula is C19H22N2O8 .

Chemical Reactions Analysis

The primary action of Bicyclomycin benzoate is due to interference with the biosynthesis of lipoprotein and its assembly to peptidoglycan in the cell envelope of E. coli .

Physical And Chemical Properties Analysis

科学研究应用

Antibiotic Biosynthesis

Bicyclomycin benzoate is a product of biosynthetic pathways in soil bacteria and has been studied for its antibiotic properties. The genomic information of these bacteria can be mined to find a “biosynthetic hook” gene, which connects a cluster of biosynthetic genes to the molecular product, bicyclomycin . This antibiotic targets prokaryotic transcription by inhibiting the transcription factor Rho, effective against a wide variety of bacteria, particularly Gram-negative pathogens .

Veterinary Medicine

In veterinary applications, bicyclomycin benzoate is used to treat gastrointestinal tract infections. Its broad-spectrum antibiotic nature makes it suitable for combating diseases in livestock, particularly those caused by enteropathogenic Escherichia coli .

Bacterial Transcription Termination

Bicyclomycin benzoate disrupts the activity of the bacterial termination factor Rho. This unique mechanism of action has been leveraged in scientific research to understand and potentially manipulate bacterial transcription processes .

Combating Diarrheal Diseases

The compound has been used to treat diarrheal diseases in humans and livestock caused by enteropathogenic Escherichia coli. Its ability to interfere with bacterial transcription termination factor Rho makes it a valuable tool in the treatment of such conditions .

Bactericidal Properties Enhancement

When used in combination with bacteriostatic concentrations of protein synthesis inhibitors, bicyclomycin benzoate’s bactericidal properties are dramatically enhanced. This synergistic effect opens up new avenues for clinical research and potential therapeutic applications .

Study of Cell Division

Bicyclomycin benzoate has been shown to cause cell filamentation in E. coli, which is associated with the SOS response. This effect has been used to study the mechanisms of cell division and DNA damage response in bacterial cells .

Generation of Reactive Oxygen Species (ROS)

Scientific studies have utilized bicyclomycin benzoate to investigate its role in generating reactive oxygen species (ROS) within bacterial cells. This research has implications for understanding how antibiotics can induce oxidative stress in pathogens .

Antibiotic Transport Mechanisms

Research into the biosynthesis of bicyclomycin has revealed insights into antibiotic transport mechanisms within producing strains. Understanding these mechanisms is crucial for developing more effective antibiotic delivery systems in medical treatments .

作用机制

Target of Action

Bicyclomycin benzoate is a broad-spectrum antibiotic that targets the Rho factor , a RecA-type ATPase . The Rho factor is a transcription termination factor in Escherichia coli . It is the only known selective inhibitor of Rho .

Mode of Action

Bicyclomycin benzoate interacts with its target, the Rho factor, by binding to it and inhibiting its function . This interaction has been visualized using X-ray crystallographic images of the bicyclomycin-Rho complex . These images have been used to define the Rho antibiotic-binding site and understand the molecular basis for its mode of action .

Biochemical Pathways

The primary action of bicyclomycin benzoate is due to interference with the biosynthesis of lipoprotein and its assembly to peptidoglycan in the cell envelope of E. coli . The inhibition of the Rho factor by bicyclomycin benzoate disrupts the normal transcription termination process, leading to changes in gene expression .

Result of Action

The inhibition of the Rho factor by bicyclomycin benzoate leads to changes in gene expression, which can have a variety of effects at the molecular and cellular levels .

Action Environment

The action, efficacy, and stability of bicyclomycin benzoate can be influenced by various environmental factors. For instance, the compound is a crystalline, colorless, water-soluble, and weakly basic substance that is soluble in methanol, sparingly soluble in ethanol, practically insoluble in most organic solvents, and unstable in alkaline solution . These properties can affect how the compound behaves in different environments.

安全和危害

属性

IUPAC Name |

[(2S,3S)-2,3-dihydroxy-3-[(1S,6R)-6-hydroxy-5-methylidene-8,10-dioxo-2-oxa-7,9-diazabicyclo[4.2.2]decan-1-yl]-2-methylpropyl] benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O8/c1-11-8-9-29-19(16(25)20-18(11,27)15(24)21-19)14(23)17(2,26)10-28-13(22)12-6-4-3-5-7-12/h3-7,14,23,26-27H,1,8-10H2,2H3,(H,20,25)(H,21,24)/t14-,17-,18+,19-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYGLCPHONATYBU-FZDIXFNVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(COC(=O)C1=CC=CC=C1)(C(C23C(=O)NC(C(=C)CCO2)(C(=O)N3)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@](COC(=O)C1=CC=CC=C1)([C@@H]([C@@]23C(=O)N[C@@](C(=C)CCO2)(C(=O)N3)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

37134-40-0 |

Source

|

| Record name | Bicyclomycin, 3'-benzoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037134400 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BICYCLOMYCIN BENZOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q13015IJTU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Amino-1,4-dimethyl-5H-pyrido[4,3-b]indole-13C2,15N Acetate](/img/structure/B563051.png)